molecular formula C8H5F3O2 B3031849 Methyl 2,3,6-Trifluorobenzoate CAS No. 773873-67-9

Methyl 2,3,6-Trifluorobenzoate

Cat. No.: B3031849
CAS No.: 773873-67-9
M. Wt: 190.12
InChI Key: YPJBTQSRHVPURE-UHFFFAOYSA-N
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Description

Methyl 2,3,6-Trifluorobenzoate is an organic compound with the molecular formula C8H5F3O2. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 6 positions, and the carboxyl group is esterified with a methyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which can influence its reactivity and interactions in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3,6-Trifluorobenzoate can be synthesized through the esterification of 2,3,6-Trifluorobenzoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,6-Trifluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl groups can make the benzene ring more susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates.

    Reduction: 2,3,6-Trifluorobenzyl alcohol.

    Hydrolysis: 2,3,6-Trifluorobenzoic acid.

Scientific Research Applications

Methyl 2,3,6-Trifluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to the unique properties imparted by the trifluoromethyl groups.

    Medicine: Explored for its potential as a precursor in the synthesis of drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 2,3,6-Trifluorobenzoate in chemical reactions involves the electron-withdrawing effects of the trifluoromethyl groups, which can stabilize negative charges and influence the reactivity of the benzene ring. In biological systems, the compound may interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 2,4,6-Trifluorobenzoate
  • Methyl 2,3,4-Trifluorobenzoate
  • Methyl 2,3,5-Trifluorobenzoate

Comparison: Methyl 2,3,6-Trifluorobenzoate is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and physical properties. Compared to Methyl 2,4,6-Trifluorobenzoate, the 2,3,6-isomer may exhibit different reactivity patterns in nucleophilic substitution reactions due to the electronic effects of the fluorine atoms. Similarly, the 2,3,4- and 2,3,5-isomers may have distinct properties and applications based on the positioning of the fluorine atoms.

Properties

IUPAC Name

methyl 2,3,6-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJBTQSRHVPURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673225
Record name Methyl 2,3,6-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773873-67-9
Record name Methyl 2,3,6-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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